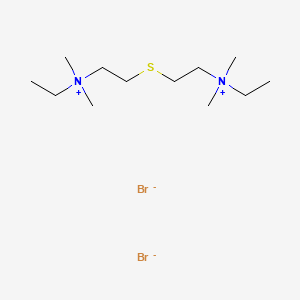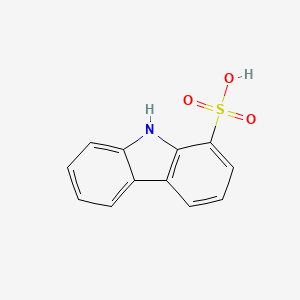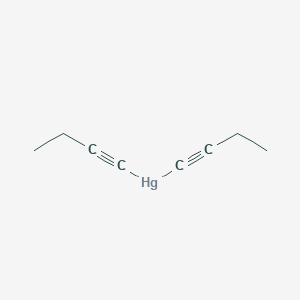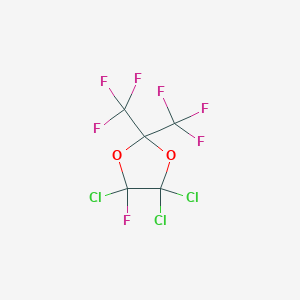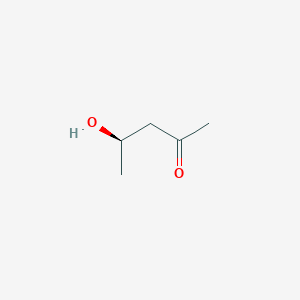![molecular formula C18H12O5 B14507408 7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate CAS No. 64402-45-5](/img/structure/B14507408.png)
7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate typically involves multi-step reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . This method is efficient and yields high purity products. Another approach involves a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one with active methylene compounds .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of microwave irradiation and one-pot reactions are advantageous due to their efficiency and scalability. Additionally, the absence of metal catalysts and simple workup procedures make these methods environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts such as ZnO . Reaction conditions often involve microwave irradiation, which accelerates the reaction process and improves yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can yield 3-amino-benzopyrano[4,3-c]pyrazoles .
Applications De Recherche Scientifique
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it has shown promising human Chk1 kinase growth inhibition, which is crucial for cell cycle regulation and DNA damage response . The compound’s ability to inhibit this kinase suggests its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines: Another class of compounds with similar synthetic routes and applications.
Uniqueness
What sets 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate apart is its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
Propriétés
Numéro CAS |
64402-45-5 |
|---|---|
Formule moléculaire |
C18H12O5 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(7-oxo-5H-isochromeno[4,3-b]chromen-10-yl) acetate |
InChI |
InChI=1S/C18H12O5/c1-10(19)22-12-6-7-14-15(8-12)23-17-13-5-3-2-4-11(13)9-21-18(17)16(14)20/h2-8H,9H2,1H3 |
Clé InChI |
ACXNFOXCZMVWKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C4=CC=CC=C4CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


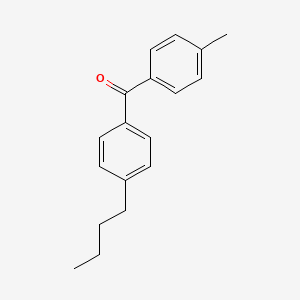
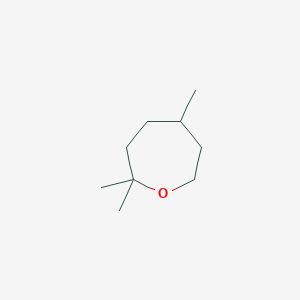
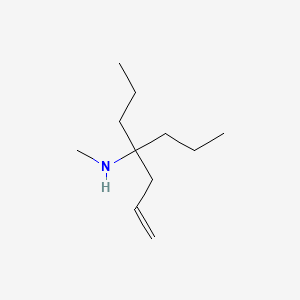
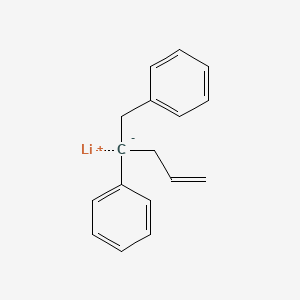

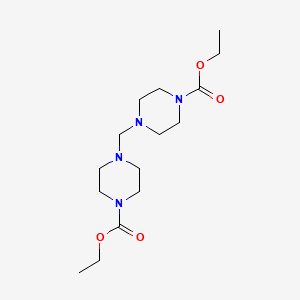
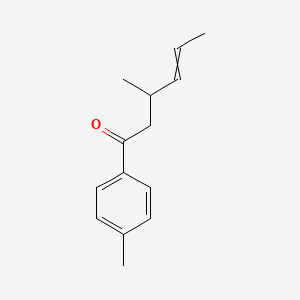
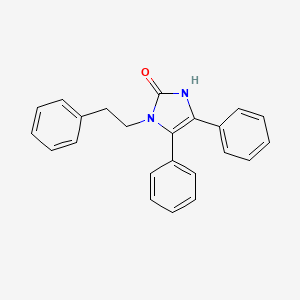
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
